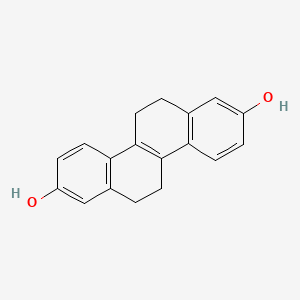
5,6,11,12-Tetrahydrochrysene-2,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11,12-Tetrahydrochrysene-2,8-diol is a carbotetracyclic compound characterized by its unique structure, which includes hydroxy groups at positions 2 and 8 and ethyl groups at positions 5 and 11. This compound is known for its interaction with estrogen receptors, acting as an agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications using reagents such as m-chloroperbenzoic acid for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrahydrochrysene-2,8-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid to introduce epoxide groups.
Reduction: Employing reducing agents to modify specific functional groups.
Substitution: Reactions where hydroxy or ethyl groups are replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
5,6,11,12-Tetrahydrochrysene-2,8-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of carbotetracyclic systems and their reactivity.
Biology: Investigated for its interaction with estrogen receptors, providing insights into hormone signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating estrogen receptor activity in various diseases.
Mechanism of Action
The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha, promoting the association of coactivators and enhancing transcriptional activity. Conversely, it acts as an antagonist for estrogen receptor beta, preventing coactivator association and inhibiting transcriptional activity. This dual action is attributed to the stabilization of different conformations of the ligand-binding domains of the receptors .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with high affinity for both estrogen receptor alpha and beta.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with distinct effects on bone and breast tissue.
Uniqueness
5,6,11,12-Tetrahydrochrysene-2,8-diol is unique due to its dual action on estrogen receptors, acting as an agonist for one subtype and an antagonist for another. This property makes it a valuable tool for studying estrogen receptor signaling and developing targeted therapies .
Properties
CAS No. |
138090-17-2 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5,6,11,12-tetrahydrochrysene-2,8-diol |
InChI |
InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |
InChI Key |
JBPZHQMEGZUBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















